An In-Depth Technical Guide to 1-(6-Morpholino-3-pyridinyl)-1-ethanone: A Key Intermediate in Kinase Inhibitor Synthesis
An In-Depth Technical Guide to 1-(6-Morpholino-3-pyridinyl)-1-ethanone: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Critical Building Block in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Within this intricate field, the synthesis of complex heterocyclic scaffolds is paramount. This technical guide focuses on a pivotal, yet often overlooked, intermediate: 1-(6-Morpholino-3-pyridinyl)-1-ethanone . While not an end-drug itself, this molecule represents a critical building block in the development of next-generation therapeutics, particularly inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This guide, designed for the discerning researcher, will provide a comprehensive overview of its fundamental properties, synthesis, and crucial role in the construction of biologically active agents.
Section 1: Chemical Identity and Physicochemical Properties
1.1. Core Identification
At its core, 1-(6-Morpholino-3-pyridinyl)-1-ethanone is a substituted pyridinyl ketone. The presence of the morpholine ring, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final drug candidate.
| Identifier | Value | Source |
| Chemical Name | 1-(6-Morpholino-3-pyridinyl)-1-ethanone | IUPAC |
| Synonyms | 1-(6-morpholin-4-ylpyridin-3-yl)ethanone | N/A |
| CAS Number | 265107-43-5 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.25 g/mol | [3] |
1.2. Physicochemical Characteristics
Precise experimental data for the physicochemical properties of 1-(6-Morpholino-3-pyridinyl)-1-ethanone are not extensively reported in publicly available literature, a common occurrence for specialized synthetic intermediates. However, based on the properties of analogous structures, such as various acetophenone and pyridinyl ethanone derivatives, we can infer certain characteristics. These estimations are crucial for designing synthetic workups, purification strategies, and formulation studies.
| Property | Estimated Value/Characteristic | Rationale/Comparative Data |
| Melting Point | Likely a solid at room temperature. | Acetophenone derivatives are often crystalline solids. For example, 1-([1,1'-biphenyl]-4-yl)ethanone has a melting point of 115-117 °C. |
| Boiling Point | Expected to be high, likely >300 °C at atmospheric pressure. | Related compounds like 1-(6-Aminopyridin-3-YL)ethanone have a predicted boiling point of 332.356°C at 760 mmHg. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and limited solubility in non-polar solvents and water. The morpholine moiety may slightly enhance aqueous solubility compared to simpler pyridinyl ethanones. | General solubility trends for ketone and morpholine-containing compounds. |
| Appearance | Likely a white to off-white or yellowish crystalline solid. | Based on descriptions of similar chemical intermediates.[4] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 1-(6-Morpholino-3-pyridinyl)-1-ethanone is not explicitly detailed in a standalone procedure in readily available literature. However, its structure strongly suggests a synthesis rooted in nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry. The likely synthetic pathway involves the reaction of a halo-substituted pyridinyl ketone with morpholine.
2.1. Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution
A plausible and efficient route to synthesize 1-(6-Morpholino-3-pyridinyl)-1-ethanone involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 1-(6-chloropyridin-3-yl)ethanone, with morpholine.
Caption: Proposed synthesis of 1-(6-Morpholino-3-pyridinyl)-1-ethanone.
2.2. Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on established methodologies for similar transformations. It serves as a robust starting point for laboratory synthesis.
Materials:
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1-(6-chloropyridin-3-yl)ethanone (1.0 eq)
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Morpholine (1.2 - 1.5 eq)
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Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
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N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(6-chloropyridin-3-yl)ethanone and the chosen solvent (DMF or NMP).
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Add the base (K₂CO₃ or Et₃N) and morpholine to the mixture.
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Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(6-Morpholino-3-pyridinyl)-1-ethanone.
2.3. Causality Behind Experimental Choices:
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Solvent: Polar aprotic solvents like DMF or NMP are chosen because they can solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction.
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Base: A base is required to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
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Excess Morpholine: Using a slight excess of morpholine can help to ensure the complete consumption of the starting halide.
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Elevated Temperature: Nucleophilic aromatic substitutions on electron-deficient rings like pyridine are often kinetically slow and require thermal energy to overcome the activation barrier.
Section 3: The Role in PI3K Inhibitor Synthesis
The true significance of 1-(6-Morpholino-3-pyridinyl)-1-ethanone lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly PI3K inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The morpholine-substituted pyridine core of this intermediate is a common feature in many PI3K inhibitors.[1][2] The acetyl group provides a reactive handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures designed to bind to the ATP-binding pocket of the PI3K enzyme.
3.1. Illustrative Synthetic Transformation
A common synthetic strategy involves the condensation of the acetyl group of 1-(6-Morpholino-3-pyridinyl)-1-ethanone with another heterocyclic building block to form a more complex scaffold. This can be followed by further functionalization to yield the final PI3K inhibitor.
Caption: Role of the intermediate in PI3K inhibitor synthesis.
Section 4: Spectroscopic Characterization (Predicted)
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¹H NMR:
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Signals corresponding to the protons on the pyridine ring, likely in the aromatic region (δ 7.0-9.0 ppm).
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A singlet for the methyl protons of the acetyl group (δ ~2.5 ppm).
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Two multiplets for the methylene protons of the morpholine ring, adjacent to the nitrogen and oxygen atoms respectively (δ ~3.5-4.0 ppm).
-
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¹³C NMR:
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A signal for the carbonyl carbon of the ketone (δ ~195-200 ppm).
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Signals for the carbons of the pyridine ring in the aromatic region.
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A signal for the methyl carbon of the acetyl group.
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Signals for the carbons of the morpholine ring.
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-
IR Spectroscopy:
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A strong absorption band corresponding to the C=O stretch of the ketone (around 1680-1700 cm⁻¹).
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Bands corresponding to C-N and C-O stretching of the morpholine ring.
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Bands associated with the aromatic C-H and C=C/C=N stretching of the pyridine ring.
-
-
Mass Spectrometry:
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The molecular ion peak (M⁺) at m/z = 206.25, corresponding to the molecular weight of the compound.
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Characteristic fragmentation patterns, including loss of the acetyl group and fragmentation of the morpholine ring.
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Section 5: Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are essential when handling 1-(6-Morpholino-3-pyridinyl)-1-ethanone. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar heterocyclic ketones and morpholine derivatives should be followed.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Treat with the same level of caution as other novel chemical entities.
Section 6: Conclusion and Future Outlook
1-(6-Morpholino-3-pyridinyl)-1-ethanone, while a seemingly simple molecule, holds a significant position in the synthetic chemist's toolbox for the construction of complex, biologically active compounds. Its role as a key intermediate in the synthesis of PI3K inhibitors underscores its importance in the ongoing quest for new and effective cancer therapies. This guide has provided a comprehensive, albeit partially predictive, overview of its fundamental properties, synthesis, and application. As research into kinase inhibitors continues to expand, the demand for versatile and well-characterized intermediates like 1-(6-Morpholino-3-pyridinyl)-1-ethanone is only set to increase, solidifying its place as a valuable component in the future of drug discovery.
References
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

